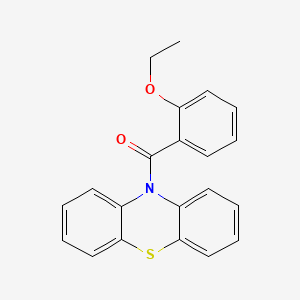![molecular formula C15H18N2OS2 B11589163 (5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11589163.png)
(5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(3-METHYLPIPERIDIN-1-YL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring, a piperidine moiety, and a thiophene group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3-METHYLPIPERIDIN-1-YL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylthiophene-2-carbaldehyde with 3-methylpiperidine in the presence of a base to form an intermediate. This intermediate is then reacted with a thioamide under acidic conditions to yield the final thiazolone product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3-METHYLPIPERIDIN-1-YL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or thiophene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolone derivatives, and various substituted thiazolones, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(3-METHYLPIPERIDIN-1-YL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is investigated for its pharmacological properties. Studies have shown that it may have potential as an anti-inflammatory, analgesic, or neuroprotective agent. Its interactions with specific molecular targets in the body are of particular interest for developing new treatments for various diseases.
Industry
In the industrial sector, (5Z)-2-(3-METHYLPIPERIDIN-1-YL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (5Z)-2-(3-METHYLPIPERIDIN-1-YL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets in the body. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or pain pathways, thereby exerting anti-inflammatory or analgesic effects. Additionally, its interaction with cellular receptors can influence cell signaling pathways, leading to potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolone ring structure but different substituents.
Piperidine derivatives: Compounds containing the piperidine moiety with various functional groups.
Thiophene derivatives: Compounds with the thiophene ring and different substituents.
Uniqueness
(5Z)-2-(3-METHYLPIPERIDIN-1-YL)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its combination of functional groups, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C15H18N2OS2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(5Z)-2-(3-methylpiperidin-1-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H18N2OS2/c1-10-4-3-6-17(9-10)15-16-14(18)13(20-15)8-12-11(2)5-7-19-12/h5,7-8,10H,3-4,6,9H2,1-2H3/b13-8- |
InChI Key |
AYOMMTVPKBYFPR-JYRVWZFOSA-N |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C/C3=C(C=CS3)C)/S2 |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=C(C=CS3)C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4Z)-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11589085.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11589089.png)
![5-{[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11589102.png)
![propan-2-yl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589105.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11589106.png)

![(3Z)-5-bromo-1-butyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11589117.png)
![4-{[6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl]methyl}-4-methylmorpholin-4-ium](/img/structure/B11589125.png)

![2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11589142.png)
![(5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11589144.png)
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11589148.png)
![ethyl {2-methoxy-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11589152.png)
![5-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11589162.png)
